2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
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Overview
Description
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide is a compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The presence of the benzothiadiazine ring system in the structure contributes to its biological activity.
Mechanism of Action
Target of Action
The primary targets of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide are the KATP channels and AMPA receptors . These targets play crucial roles in various physiological processes. KATP channels are involved in regulating insulin release from pancreatic B cells , while AMPA receptors are critical for synaptic transmission in the central nervous system .
Mode of Action
This compound interacts with its targets by acting as an activator for KATP channels and a modulator for AMPA receptors . This interaction leads to changes in the physiological functions of these targets, such as insulin release and synaptic transmission .
Biochemical Pathways
The activation of KATP channels and modulation of AMPA receptors by this compound affect several biochemical pathways. For instance, the activation of KATP channels can influence the insulin secretion pathway in pancreatic B cells . On the other hand, the modulation of AMPA receptors can impact the synaptic transmission pathway in the central nervous system .
Result of Action
The activation of KATP channels by this compound can lead to the inhibition of insulin release from rat pancreatic B cells . Meanwhile, its modulation of AMPA receptors can influence synaptic transmission in the central nervous system .
Preparation Methods
The synthesis of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide typically involves the following steps:
Formation of the benzothiadiazine ring: This can be achieved through the reaction of appropriate starting materials under specific conditions.
Introduction of the sulfanyl group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with the benzothiadiazine derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of other biologically active molecules.
Biology: It is studied for its potential antimicrobial and antiviral activities.
Medicine: The compound is investigated for its antihypertensive, antidiabetic, and anticancer properties.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide can be compared with other benzothiadiazine derivatives, such as:
Chlorothiazide: Known for its diuretic and antihypertensive properties.
Hydrochlorothiazide: Another diuretic used in the treatment of hypertension.
Olaparib: An anticancer agent with a structurally related phthalazinone scaffold.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its diverse biological activities.
Properties
IUPAC Name |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3S2/c16-10-5-1-2-6-11(10)17-14(20)9-23-15-18-12-7-3-4-8-13(12)24(21,22)19-15/h1-8H,9H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMJRHHBCFAOSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>54.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51086493 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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